Ethylene-d3
Overview
Description
Ethylene-d3, also known as deuterated ethylene, is a stable isotope-labeled compound with the molecular formula C2HD3. It is a variant of ethylene where three hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research, particularly in studies involving reaction mechanisms and kinetic isotope effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene-d3 can be synthesized through the deuteration of ethylene. One common method involves the reaction of ethylene with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods: On an industrial scale, this compound is produced using similar deuteration techniques but with optimized conditions for higher yield and purity. The process involves the continuous flow of ethylene and deuterium gas over a catalyst bed, with careful control of temperature and pressure to maximize the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: Ethylene-d3 undergoes various chemical reactions similar to those of ethylene, including:
Oxidation: this compound can be oxidized to form deuterated ethylene oxide or deuterated acetaldehyde.
Reduction: It can be reduced to form deuterated ethane.
Substitution: this compound can participate in halogenation reactions to form deuterated haloethanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Deuterated ethylene oxide, deuterated acetaldehyde.
Reduction: Deuterated ethane.
Substitution: Deuterated haloethanes.
Scientific Research Applications
Ethylene-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of ethylene in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of ethylene-containing drugs.
Industry: Used in the production of deuterated compounds for various industrial applications, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethylene-d3 exerts its effects is primarily through its participation in chemical reactions. The presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect, where the heavier deuterium atoms result in slower reaction rates compared to hydrogen. This property is exploited in studies to gain insights into reaction mechanisms and to differentiate between competing pathways.
Comparison with Similar Compounds
Ethylene-d3 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds such as:
Ethylene (C2H4): The non-deuterated form of ethylene, commonly used in the chemical industry.
Ethylene-d2 (C2H2D2): A partially deuterated form of ethylene with two deuterium atoms.
Ethylene-d4 (C2D4): A fully deuterated form of ethylene with four deuterium atoms.
The uniqueness of this compound lies in its specific isotopic composition, which makes it valuable for studies involving kinetic isotope effects and reaction mechanisms.
Properties
IUPAC Name |
1,1,2-trideuterioethene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2/i1D,2D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-APAIHEESSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C=C([2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181306 | |
Record name | Ethylene-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
31.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2680-01-5 | |
Record name | Ethylene-d3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylene-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2680-01-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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